![molecular formula C14H14N4OS B2516370 3-({Pyrido[2,3-d]pyrimidin-4-yl}amino)-1-(thiophen-2-yl)propan-1-ol CAS No. 2380057-45-2](/img/structure/B2516370.png)
3-({Pyrido[2,3-d]pyrimidin-4-yl}amino)-1-(thiophen-2-yl)propan-1-ol
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Overview
Description
“3-({Pyrido[2,3-d]pyrimidin-4-yl}amino)-1-(thiophen-2-yl)propan-1-ol” is a complex organic compound that features a pyridopyrimidine core, a thiophene ring, and a propanol group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-({Pyrido[2,3-d]pyrimidin-4-yl}amino)-1-(thiophen-2-yl)propan-1-ol” typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyridopyrimidine Core: This can be achieved through cyclization reactions involving pyridine and pyrimidine precursors.
Introduction of the Thiophene Ring: This step might involve coupling reactions such as Suzuki or Stille coupling.
Attachment of the Propanol Group: This can be done through nucleophilic substitution or addition reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts might be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the propanol group, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions might be used to modify the pyridopyrimidine core or the thiophene ring.
Substitution: Various substitution reactions can be performed on the aromatic rings to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, copper iodide.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the propanol group would yield a ketone or aldehyde derivative.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology
In biological research, such compounds might be studied for their interactions with enzymes or receptors, potentially leading to the development of new drugs.
Medicine
Medicinal chemistry applications could include the investigation of the compound as a potential therapeutic agent for various diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, the compound might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, such compounds might interact with proteins or nucleic acids, inhibiting or modulating their function. The molecular targets could include enzymes, receptors, or ion channels, and the pathways involved might be related to signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidine Derivatives: Compounds with similar core structures but different substituents.
Thiophene Derivatives: Compounds with thiophene rings and various functional groups.
Propanol Derivatives: Compounds with propanol groups attached to different aromatic systems.
Uniqueness
The uniqueness of “3-({Pyrido[2,3-d]pyrimidin-4-yl}amino)-1-(thiophen-2-yl)propan-1-ol” lies in its specific combination of structural features, which might confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
3-(pyrido[2,3-d]pyrimidin-4-ylamino)-1-thiophen-2-ylpropan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4OS/c19-11(12-4-2-8-20-12)5-7-16-14-10-3-1-6-15-13(10)17-9-18-14/h1-4,6,8-9,11,19H,5,7H2,(H,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYVYOLREZUZOJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=CN=C2NCCC(C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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